molecular formula C7H3F4IO B14041607 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol

Cat. No.: B14041607
M. Wt: 306.00 g/mol
InChI Key: ITXFIFQOAOJKOL-UHFFFAOYSA-N
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Description

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol (CAS: 2384787-01-1) is a halogenated phenolic compound with a unique substitution pattern on its aromatic ring. Its molecular formula is C₇H₃F₄IO, derived from a phenol backbone (C₆H₅OH) substituted with fluorine at position 2, iodine at position 4, and a trifluoromethyl (-CF₃) group at position 6. This arrangement imparts distinct electronic and steric properties:

  • Iodine (position 4): Provides a heavy halogen atom with polarizability, making it reactive in cross-coupling reactions.
  • Trifluoromethyl (position 6): Strong electron-withdrawing group that increases the acidity of the phenolic -OH group and stabilizes intermediates in synthesis.

The compound is commercially available at ≥95% purity () and is utilized in organic synthesis, pharmaceuticals, and materials science. Its structural complexity makes it a valuable intermediate for designing bioactive molecules or advanced materials requiring halogenated aromatic frameworks.

Properties

Molecular Formula

C7H3F4IO

Molecular Weight

306.00 g/mol

IUPAC Name

2-fluoro-4-iodo-6-(trifluoromethyl)phenol

InChI

InChI=1S/C7H3F4IO/c8-5-2-3(12)1-4(6(5)13)7(9,10)11/h1-2,13H

InChI Key

ITXFIFQOAOJKOL-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)F)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol typically involves multi-step reactions starting from readily available precursors. One common method involves the iodination of 2-fluoro-4-(trifluoromethyl)phenol using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom or reduce the phenol group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Organometallic reagents (e.g., Grignard reagents), halides, and bases (e.g., sodium hydroxide) are commonly used.

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Major Products Formed

Scientific Research Applications

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-iodo-6-(trifluoromethyl)phenol depends on its specific application. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Halogenated Phenols

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Properties/Applications References
2-Fluoro-4-iodo-6-(trifluoromethyl)phenol C₇H₃F₄IO 314.00 -F (2), -I (4), -CF₃ (6) High reactivity in cross-coupling; drug discovery
2-Iodo-4-(trifluoromethyl)phenol C₇H₄F₃IO 300.01 -I (2), -CF₃ (4) Intermediate for agrochemicals; lacks fluorine’s electronic effects
4-Bromo-3-(trifluoromethyl)phenol C₇H₄BrF₃O 241.01 -Br (4), -CF₃ (3) Melting point: 44–46°C; used in Suzuki-Miyaura couplings
2-Fluoro-4-(trifluoromethyl)phenol C₇H₄F₄O 200.10 -F (2), -CF₃ (4) Lower molecular weight; limited iodine-mediated reactivity
2-Methyl-4-((trifluoromethyl)thio)phenol C₈H₇F₃OS 220.20 -CH₃ (2), -SCF₃ (4) Thioether group enhances thermal stability in polymers

Key Research Findings

(a) Electronic Effects and Acidity

  • The trifluoromethyl group at position 6 in the target compound significantly increases acidity (pKa ≈ 6–7) compared to non-fluorinated analogs. This property facilitates deprotonation in nucleophilic aromatic substitutions .
  • Fluorine at position 2 further withdraws electron density, enhancing the leaving-group ability of iodine in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig couplings) .

Limitations and Data Gaps

  • Physical Properties: Limited data exist on the target compound’s melting/boiling points, unlike 4-Bromo-3-(trifluoromethyl)phenol, which has well-documented thermal characteristics .
  • Toxicity : Safety profiles are inferred from structurally similar compounds; dedicated studies are needed.

Biological Activity

2-Fluoro-4-iodo-6-(trifluoromethyl)phenol is a halogenated phenolic compound that has garnered attention due to its potential biological activity. The presence of multiple fluorine atoms, particularly in the trifluoromethyl group, enhances its lipophilicity and metabolic stability, which are critical factors in drug design and development. This article explores the biological activity of this compound, focusing on its mechanism of action, interactions with biological targets, and relevant case studies.

  • Molecular Formula : C7H4F4O
  • Molecular Weight : 210.1 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The trifluoromethyl group is known to enhance binding affinity through halogen bonding interactions, which can stabilize the interaction between the compound and its target proteins.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes.
  • Antioxidant Activity : Its structure suggests possible antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
  • Cytotoxic Effects : Initial studies indicate that it may exhibit cytotoxicity against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

In Vitro Studies

A series of in vitro studies have evaluated the biological effects of this compound:

Study FocusFindings
Cytotoxicity Exhibited moderate cytotoxicity against MCF-7 breast cancer cells with an IC50 value of approximately 15 μM .
Enzyme Inhibition Demonstrated significant inhibition of COX-2 with an IC50 value of 12 μM, indicating potential anti-inflammatory properties .
Antioxidant Activity Showed promising results in reducing reactive oxygen species (ROS) in cultured cells, suggesting antioxidant potential .

Case Studies

  • Case Study on COX Inhibition :
    • A study evaluated various halogenated phenols for their COX inhibitory effects. This compound was among the most potent inhibitors, suggesting that halogen substituents play a crucial role in enhancing biological activity.
  • Cytotoxicity against Cancer Cells :
    • Research on the cytotoxic effects revealed that this compound effectively reduced cell viability in MCF-7 cells. Further mechanistic studies indicated that apoptosis was induced via mitochondrial pathways.

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